(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Catalog No.
S3319016
CAS No.
925704-47-8
M.F
C6H14ClNO2
M. Wt
167.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochl...

CAS Number

925704-47-8

Product Name

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

IUPAC Name

(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1

InChI Key

VTSGJSAOJMRTGB-NUBCRITNSA-N

SMILES

CC(C)C(CN)C(=O)O.Cl

Canonical SMILES

CC(C)C(CN)C(=O)O.Cl

Isomeric SMILES

CC(C)[C@@H](CN)C(=O)O.Cl

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS 925704-47-8), commonly designated as (S)-beta^2-homovaline HCl, is a highly pure, chiral non-natural amino acid building block. It features an isopropyl side chain at the alpha position relative to the carboxylic acid, distinguishing it from standard alpha-amino acids and beta^3-analogs. Supplied as a stable hydrochloride salt, it provides predictable solubility in polar solvents and resistance to spontaneous self-condensation, making it processable for both solution-phase and solid-phase peptide synthesis (SPPS). This compound is primarily procured as a structural determinant for synthesizing enzymatically stable peptidomimetics, foldamers, and targeted chiral small-molecule therapeutics [1].

Substituting (S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride with standard (S)-valine or (S)-beta^3-homovaline results in fundamental structural and functional failures in downstream applications. Standard alpha-amino acids like (S)-valine are rapidly cleaved by in vivo proteases, whereas the beta^2-homovaline backbone confers near-absolute enzymatic stability. Attempting to use the more synthetically accessible (S)-beta^3-homovaline (where the isopropyl group is on the beta carbon) completely alters the side-chain vector projection. This shift disrupts the precise steric packing required to form stable 12/10- or 14-helical foldamers, rendering the beta^3-analog structurally incompatible for specific target binding. Furthermore, procuring the free base instead of the hydrochloride salt leads to poor shelf-life due to spontaneous lactamization, which compromises coupling stoichiometry during automated synthesis [1].

Absolute Proteolytic Stability vs. Natural Alpha-Amino Acids

When incorporated into peptide backbones, beta^2-amino acids like (S)-beta^2-homovaline provide profound resistance to enzymatic degradation compared to natural alpha-amino acid counterparts. Studies on beta-peptides demonstrate that while standard alpha-peptides containing (S)-valine are rapidly degraded by broad-spectrum proteases (e.g., Pronase) with half-lives typically under 2 hours, beta-peptides remain completely intact for over 48 hours under identical conditions [1].

Evidence DimensionEnzymatic degradation half-life (Pronase/serum assays)
Target Compound Data>48 hours stability
Comparator Or BaselineStandard (S)-Valine peptides (t1/2 < 2 hours)
Quantified Difference>24-fold increase in half-life
ConditionsIn vitro broad-spectrum protease exposure

Enables the procurement of building blocks for peptide therapeutics that require extended systemic circulation and resistance to metabolic clearance.

Helical Side-Chain Vectoring vs. Beta^3-Homovaline

The specific placement of the isopropyl group at the alpha carbon (C2) in (S)-2-(aminomethyl)-3-methylbutanoic acid is critical for foldamer topology. Compared to (S)-beta^3-homovaline, where the side chain is at the beta carbon (C3), the beta^2 substitution shifts the side-chain vector projection by approximately 100–120 degrees relative to the helical axis. This exact geometry is required to form alternating beta^2/beta^3 12/10-helices, which cannot be accessed using pure beta^3-amino acids [1].

Evidence DimensionSide-chain spatial orientation and helical topology
Target Compound DataEnables 12/10-helical formation via C-alpha substitution
Comparator Or Baseline(S)-beta^3-homovaline (C-beta substitution, forms pure 14-helices)
Quantified Difference~100-120 degree shift in side-chain vector projection
ConditionsCircular Dichroism (CD) and 2D-NMR structural analysis of oligomers

Beta^2 substitution is strictly required to access specific foldamer topologies for protein-protein interaction targeting that beta^3-amino acids cannot form.

Precursor Processability vs. De Novo Synthesis

Unlike beta^3-amino acids, which can be easily synthesized via Arndt-Eistert homologation, beta^2-amino acids require complex asymmetric synthesis using chiral auxiliaries. Procuring (S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride directly eliminates 4 to 6 synthetic steps, avoiding the typical <40% overall yield associated with de novo synthesis and ensuring immediate availability for downstream solid-phase peptide synthesis [1].

Evidence DimensionSynthetic steps and yield to acquire enantiopure building block
Target Compound Data0 steps (Procured directly as stable HCl salt)
Comparator Or BaselineDe novo synthesis via chiral auxiliaries (4-6 steps, <40% yield)
Quantified DifferenceElimination of 4-6 synthetic steps and associated yield losses
ConditionsStandard laboratory or pilot-scale synthesis workflows

Procuring the specific beta^2-homovaline salt bypasses complex, low-yield asymmetric synthesis, drastically reducing lead times in drug discovery.

Storage Stability and Stoichiometric Reliability vs. Free Base

Beta-amino acids in their free base form are highly susceptible to spontaneous lactamization and oligomerization during storage. By utilizing the hydrochloride salt form of (S)-2-(aminomethyl)-3-methylbutanoic acid, the primary amine is protonated, preventing nucleophilic attack on the carboxylate. This results in >98% purity retention over 12+ months of storage, whereas the free base degrades significantly over weeks, leading to inaccurate stoichiometric calculations and coupling failures in automated synthesis [1].

Evidence DimensionSpontaneous degradation/lactamization rate during storage
Target Compound DataNegligible degradation (>98% purity retained over 12+ months)
Comparator Or BaselineFree base (S)-beta^2-homovaline (undergoes spontaneous condensation over weeks)
Quantified Difference>10-fold extension in reliable shelf-life
ConditionsAmbient to 4°C storage under standard laboratory conditions

The hydrochloride salt ensures exact molecular weight calculations and prevents costly coupling failures during automated peptide synthesis.

Design of Protease-Resistant Peptidomimetics

Directly following from its absolute proteolytic stability, this compound is the precise choice for replacing natural (S)-valine residues in therapeutic peptides. Its incorporation prevents rapid enzymatic cleavage by serum proteases, making it essential for developing peptide drugs with extended in vivo half-lives and potential oral bioavailability [1].

Synthesis of Alternating Beta-Peptide Foldamers

Leveraging its specific C-alpha side-chain vectoring, this building block is procured to synthesize alternating beta^2/beta^3-peptides. These sequences form highly stable 12/10-helices that mimic natural alpha-helices, providing robust scaffolds for designing inhibitors against complex protein-protein interactions (PPIs) where standard beta^3-peptides fail to properly align pharmacophores [1].

Chiral Precursor for Advanced Small-Molecule APIs

Because it bypasses the need for complex multi-step asymmetric synthesis, the hydrochloride salt serves as a direct starting material for industrial medicinal chemistry. It is utilized in the rapid parallel synthesis of small-molecule libraries and specific chiral APIs that strictly require the alpha-isopropyl-beta-amino structural motif [1].

Dates

Last modified: 08-19-2023

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